molecular formula C15H12F3N5 B5890568 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine

Cat. No.: B5890568
M. Wt: 319.28 g/mol
InChI Key: IUPWUZSLIMVDAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine is a heterocyclic compound featuring a quinazoline core fused with a pyrimidine substituent. Its molecular formula is C₁₅H₁₂F₃N₅, with an average molecular mass of 319.29 g/mol and a monoisotopic mass of 319.104480 Da . The compound is characterized by:

  • A quinazolin-2-amine backbone with a methyl group at position 2.
  • A pyrimidin-2-yl substituent at the N-position, which itself bears a methyl group at position 4 and a trifluoromethyl group at position 4.

Properties

IUPAC Name

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5/c1-8-7-12(15(16,17)18)22-13(19-8)23-14-20-9(2)10-5-3-4-6-11(10)21-14/h3-7H,1-2H3,(H,19,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPWUZSLIMVDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC3=CC=CC=C3C(=N2)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinazolin-2-amine derivatives , which are widely explored for their biological activities. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Quinazolin-2-amine Derivatives

Compound Name Structural Features Key Differences Biological Activity/Findings Reference
4-Methyl-N-[4-methyl-6-phenylpyrimidin-2-yl]quinazolin-2-amine Quinazoline core with pyrimidine substituent; phenyl group at pyrimidine position 5. Trifluoromethyl vs. phenyl : The phenyl group increases aromaticity but reduces electronegativity. Demonstrated STAT3 inhibition in cancer cells; lower metabolic stability compared to trifluoromethyl analog.
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine Quinazoline core with nitro and methoxy groups; halogenated aryl substituent. Nitro/methoxy substitutions alter electron density; chloro-fluoro group enhances steric bulk. Moderate activity in kinase inhibition assays; limited solubility due to nitro group.
Nilotinib (4-Methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide) Benzamide scaffold with trifluoromethyl and imidazole substituents. Benzamide vs. quinazoline core : Different binding modes to kinase targets. Clinically approved tyrosine kinase inhibitor (BCR-ABL); superior selectivity but higher toxicity profile.
6-(Pyridin-4-yl)-N-(4-(1-aminoethyl)phenyl)quinazolin-2-amine Quinazoline core with pyridinyl and aminoethylphenyl groups. Pyridinyl substitution enhances hydrogen bonding; aminoethyl improves solubility. High affinity for EGFR mutants; 75% inhibition at 1 µM in vitro.
2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine Quinazoline core with morpholine and phenyl substituents. Morpholine ring increases polarity and water solubility. Moderate anticancer activity (IC₅₀ = 5.2 µM in HeLa cells); used in 3D-QSAR studies for optimization.

Key Observations from Comparative Studies

Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances metabolic stability and target binding compared to phenyl or methyl groups .

Core Modifications : Quinazoline derivatives with imidazo[1,2-a]pyridin-6-yl or morpholine substituents (e.g., compounds 7n, 7o) show improved pharmacokinetic profiles but reduced potency against STAT3 .

Halogenation : Chloro-fluoro substitutions (e.g., in N-(3-chloro-4-fluorophenyl) analogs) improve target affinity but compromise solubility .

Hybrid Structures : Compounds like nilotinib and pyridinyl derivatives highlight the trade-off between selectivity and toxicity in kinase-targeted therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.